- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

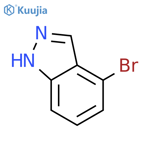

Cas no 914311-50-5 (4-Bromo-1H-indazol-3-amine)

4-Bromo-1H-indazol-3-amine structure

商品名:4-Bromo-1H-indazol-3-amine

4-Bromo-1H-indazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1H-indazol-3-amine

- 3-Amino-4-bromo-1H-indazole

- 4-BROMO-1H-INDAZOL-3-YLAMINE

- 4-Bromo-2H-indazol-3-ylamine

- 1H-INDAZOL-3-AMINE, 4-BROMO-

- PubChem20681

- 4-Bromo-1H-indazole-3-amine

- 4-bromo-1H-indazole-3-ylamine

- 3-AMINO-4-BROMOINDAZOLE

- IXXXOIXGQFPLIH-UHFFFAOYSA-N

- BCP27097

- SBB052084

- PB13089

- AM90157

- BC004585

- 4-Bromo-1H-indazol-3-amine (ACI)

- DB-026188

- Z1269220695

- DTXSID90475006

- CS-W009221

- AC-27137

- SY027742

- MFCD09909580

- J-514544

- AKOS005073920

- 4-bromo-1H-indazol-3-amine, AldrichCPR

- TS-03023

- AS-813/43501668

- 914311-50-5

- EN300-318226

- SCHEMBL760018

- 4-Bromo-1H-indazol-3-amine

-

- MDL: MFCD09909580

- インチ: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)

- InChIKey: IXXXOIXGQFPLIH-UHFFFAOYSA-N

- ほほえんだ: BrC1C2=C(NN=C2N)C=CC=1

計算された属性

- せいみつぶんしりょう: 210.97500

- どういたいしつりょう: 210.975

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.867

- ゆうかいてん: 142-144℃

- ふってん: 431.3℃ at 760 mmHg

- フラッシュポイント: 431.342 °C at 760 mmHg

- 屈折率: 1.8

- ようかいど: Slightly soluble.

- PSA: 54.70000

- LogP: 2.48880

4-Bromo-1H-indazol-3-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317-H319

- 警告文: P280-P305+P351+P338

- 危険カテゴリコード: 25

- セキュリティの説明: 45

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD84125)

- 危険レベル:IRRITANT

4-Bromo-1H-indazol-3-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-1H-indazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B284345-250mg |

4-Bromo-1H-indazol-3-amine |

914311-50-5 | 250mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-318226-0.25g |

4-bromo-1H-indazol-3-amine |

914311-50-5 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33460-1g |

3-Amino-4-bromo-1H-indazole, 97% |

914311-50-5 | 97% | 1g |

¥5166.00 | 2023-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11425-10g |

3-Amino-4-bromo-1H-indazole |

914311-50-5 | 95% | 10g |

¥2996.0 | 2022-10-09 | |

| Enamine | EN300-318226-0.05g |

4-bromo-1H-indazol-3-amine |

914311-50-5 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Chemenu | CM109033-10g |

4-bromo-1H-indazol-3-amine |

914311-50-5 | 97% | 10g |

$473 | 2021-08-06 | |

| Enamine | EN300-318226-10.0g |

4-bromo-1H-indazol-3-amine |

914311-50-5 | 95.0% | 10.0g |

$180.0 | 2025-03-19 | |

| eNovation Chemicals LLC | Y1124086-5g |

4-Bromo-1H-indazol-3-ylamine |

914311-50-5 | 95% | 5g |

$240 | 2024-07-28 | |

| Apollo Scientific | OR30982-5g |

3-Amino-4-bromo-1H-indazole |

914311-50-5 | 5g |

£160.00 | 2023-04-20 | ||

| Advanced ChemBlocks | G-6811-1G |

3-Amino-4-bromo-1H-indazole |

914311-50-5 | 97% | 1G |

$70 | 2023-04-13 |

4-Bromo-1H-indazol-3-amine 合成方法

合成方法 1

はんのうじょうけん

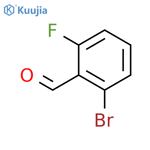

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: 1,2-Dimethoxyethane ; 4 - 5 h, 40 °C

1.2 Reagents: Hydrazine ; 5 - 25 h, reflux

1.2 Reagents: Hydrazine ; 5 - 25 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

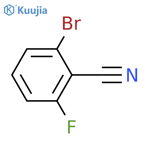

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Butanol ; 7 h, reflux

リファレンス

- 3-[(Imidazolidin-2-yl)imino]indazole ligands with selectivity for the α2-adrenoceptor compared to the imidazoline I1 receptor, Bioorganic & Medicinal Chemistry, 2011, 19(1), 321-329

4-Bromo-1H-indazol-3-amine Raw materials

4-Bromo-1H-indazol-3-amine Preparation Products

4-Bromo-1H-indazol-3-amine 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

914311-50-5 (4-Bromo-1H-indazol-3-amine) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Amadis Chemical Company Limited

(CAS:914311-50-5)4-Bromo-1H-indazol-3-amine

清らかである:99%/99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g/250.0g

価格 ($):152.0/326.0/555.0/943.0/1886.0

atkchemica

(CAS:914311-50-5)4-Bromo-1H-indazol-3-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ